molecular formula C13H19NO3S B4754098 N-cyclopentyl-4-methoxy-N-methylbenzenesulfonamide

N-cyclopentyl-4-methoxy-N-methylbenzenesulfonamide

Cat. No. B4754098
M. Wt: 269.36 g/mol
InChI Key: QTHFTHOEMMLFDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclopentyl-4-methoxy-N-methylbenzenesulfonamide and related sulfonamides typically involves reactions between amine precursors and sulfonyl chlorides in the presence of bases. For instance, a study by Abbasi et al. (2018) described the synthesis of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. This process was further extended by treating the parent molecule with various alkyl/aralkyl halides to produce a series of new sulfonamides, demonstrating a method potentially applicable to N-cyclopentyl-4-methoxy-N-methylbenzenesulfonamide (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including N-cyclopentyl-4-methoxy-N-methylbenzenesulfonamide, is characterized by techniques such as IR, 1H-NMR, and 13C-NMR spectroscopy. Rodrigues et al. (2015) provided insight into the crystal structure of related sulfonamides, highlighting the importance of C—H⋯πaryl interactions and C—H⋯O intermolecular interactions in determining the supramolecular architecture (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds, including N-cyclopentyl-4-methoxy-N-methylbenzenesulfonamide, participate in various chemical reactions, reflecting their versatility. For example, Kaneda et al. (2017) discussed the synthesis of 2-aminobenzenesulfonamide derivatives and their reactivity in click reactions, highlighting the potential for chemical modification and functionalization of sulfonamides (Kaneda et al., 2017).

Physical Properties Analysis

The physical properties of N-cyclopentyl-4-methoxy-N-methylbenzenesulfonamide and similar compounds are often determined by their molecular structure. For instance, crystallography studies provide insights into the solid-state properties, including crystal packing and hydrogen bonding patterns, which are crucial for understanding the compound's stability and solubility.

Chemical Properties Analysis

The chemical properties of sulfonamides depend on their functional groups and molecular structure. For example, the sulfonamide group contributes to the compound's acidity, solubility in water, and reactivity with nucleophiles. Studies on related sulfonamides have explored their potential as enzyme inhibitors, highlighting the role of the sulfonamide moiety in biological activity (Abbasi et al., 2018).

properties

IUPAC Name

N-cyclopentyl-4-methoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-14(11-5-3-4-6-11)18(15,16)13-9-7-12(17-2)8-10-13/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHFTHOEMMLFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-methoxy-N-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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